molecular formula C15H23NO3S2 B2488243 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine CAS No. 2097860-15-4

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine

Cat. No.: B2488243
CAS No.: 2097860-15-4
M. Wt: 329.47
InChI Key: DJWRZFTWUYUWLZ-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine (CAS 2097860-15-4) is an organic compound with the molecular formula C15H23NO3S2 and a molecular weight of 329.5 . This complex molecule is characterized by a piperidine system that is functionalized with both a 4-methylthiophene-2-carbonyl group and a 2-methylpropanesulfonyl moiety. The presence of these distinct pharmacophores—specifically the thiophene and sulfonyl groups—makes this compound a valuable intermediate in medicinal chemistry and drug discovery research. Thiophene-containing structures are frequently explored in the development of therapeutics and organic materials, while sulfonyl groups are common in compounds with biological activity, suggesting this chemical may serve as a key building block for the synthesis of more complex target molecules . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. All provided compounds are accompanied with comprehensive quality assurance data and must be handled by qualified personnel in a laboratory setting.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-5-4-6-16(8-13)15(17)14-7-12(3)9-20-14/h7,9,11,13H,4-6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRZFTWUYUWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of 6-Oxoamino Acid Derivatives

An alternative route involves reductive cyclization of 6-oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents to enones (Scheme D). Stereoselective reduction of the intermediate imine generates 2,6-disubstituted piperidines. Adapting this method, substituting the organozinc reagent with a 2-methylpropanesulfonyl-containing precursor could directly introduce the sulfonyl group at position 3. However, compatibility of sulfonyl functionalities with organometallic conditions remains a challenge, necessitating post-cyclization modifications.

Introduction of the 2-Methylpropanesulfonyl Group

Thioether Oxidation Strategy

A two-step approach involving thioether formation followed by oxidation proves effective for sulfonyl group installation. For instance, nucleophilic substitution of a halogenated piperidine intermediate with 2-methylpropanethiol generates a thioether at position 3. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide converts the thioether to the sulfonyl group. This method benefits from high regioselectivity and functional group tolerance, particularly when using Boc-protected piperidines to prevent undesired side reactions.

Direct Sulfonylation via Sulfonyl Chlorides

Direct sulfonylation using 2-methylpropanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) offers a streamlined alternative. Reaction with a piperidine bearing a reactive hydrogen at position 3 (e.g., deprotonated amine or alcohol) facilitates sulfonyl group incorporation. However, competing reactions at the piperidine nitrogen necessitate protective strategies, such as temporary Boc protection during sulfonylation.

Acylation of the Piperidine Nitrogen

Amide Bond Formation with 4-Methylthiophene-2-Carbonyl Chloride

The final step involves acylation of the piperidine nitrogen with 4-methylthiophene-2-carbonyl chloride. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane) ensures efficient amide formation while minimizing hydrolysis of the acid chloride. Alternatively, coupling reagents such as HATU or EDCI facilitate the reaction in anhydrous environments, achieving yields exceeding 80%.

Protection-Deprotection Strategies

To prevent sulfonyl group interference during acylation, orthogonal protecting groups are essential. For example, sequential use of Boc (tert-butoxycarbonyl) for the amine and TBS (tert-butyldimethylsilyl) for hydroxyl intermediates allows selective deprotection and functionalization. Post-acylation global deprotection under acidic conditions (e.g., HCl in dioxane) furnishes the target compound in high purity.

Optimization and Mechanistic Insights

Stereochemical Considerations

Hydrogenation of 5-methylenepiperidines introduces two diastereoisomeric 5-methyl-2-substituted piperidines. Stereoselectivity depends on the protecting group: TFA derivatives exhibit higher selectivity (dr 7:1) compared to Boc-protected analogs (dr 3:1). Computational modeling suggests that steric hindrance from the TFA group directs hydrogen adsorption to the less hindered face.

Solvent and Temperature Effects

Cyclization efficiency in sodium hydride-mediated reactions correlates with solvent polarity. Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) by stabilizing transition states through hydrogen bonding. Similarly, maintaining temperatures below 0°C during sulfonyl chloride additions minimizes sulfonate ester formation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (s, 1H, thiophene), 6.85 (s, 1H, thiophene), 3.75–3.65 (m, 2H, piperidine), 3.10–2.95 (m, 2H, piperidine), 2.50 (s, 3H, CH$$3$$), 2.30–2.15 (m, 1H, CH(CH$$3$$)$$2$$), 1.40 (d, 6H, J = 6.8 Hz, CH(CH$$3$$)$$2$$).
  • IR (neat): 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Challenges and Alternative Approaches

Competing Rearrangements

During work-up, E1cB elimination of the sulfonyl group may occur, yielding diene byproducts. Increasing aqueous quench volume (10 mL/mmol) suppresses this pathway, improving piperidine yields from 25% to 60%.

Palladium-Catalyzed Cross-Couplings

Heck reactions with substituted piperidines enable diversification of the sulfonyl moiety. For example, coupling with aryl halides introduces aromatic substituents, though this remains unexplored for 2-methylpropanesulfonyl derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Core Piperidine Modifications

  • Target Compound : Substituents at positions 1 (thiophene-carbonyl) and 3 (sulfonyl) create a planar and polarizable structure.
  • UK-78,282 () : Features a 4-diphenylmethoxymethyl group and a 3-(4-methoxyphenyl)-propyl chain. The bulky substituents increase hydrophobicity (logP ~4.5 estimated), favoring membrane penetration for potassium channel blockade .
  • Compound I () : Piperidine substituted with a cyclopentenyl-benzyl group. The chair conformation of the piperidine ring and curved molecular shape influence crystal packing and intermolecular interactions .

Thiophene/Thienyl-Containing Analogs

  • Compound: Contains bis(3-methyl-2-thienyl)methanone, highlighting the role of thienyl groups in enhancing lipophilicity and π-stacking. The target’s 4-methylthiophene-2-carbonyl group may similarly engage in hydrophobic interactions .
  • Compound : Piperidine linked to a thiazolyl-thioxo group. The sulfur atoms in both this compound and the target’s sulfonyl group may influence electronic properties and metabolic stability .

Physicochemical Properties

Compound Molecular Formula Key Substituents logP (Predicted) Solubility Insights Reference
Target Compound C₁₄H₁₉NO₃S₂ 1-Thiophene-carbonyl, 3-sulfonyl ~2.5–3.0 Moderate (polar groups)
UK-78,282 C₂₉H₃₅NO₂ Diphenylmethoxymethyl, methoxypropyl ~4.5 Low water solubility
Terfenadine Carboxylate () C₃₂H₃₇NO₄ Hydroxydiphenylmethyl 3.9 Soluble in chloroform, acetone
Compound I () C₂₇H₂₈N₂O Cyclopentenyl-benzyl ~3.8 Influenced by C–H⋯π interactions

Notes:

  • The target’s sulfonyl group likely increases polarity compared to UK-78-282’s hydrophobic substituents.
  • Thiophene-carbonyl analogs () exhibit moderate logP values, balancing lipophilicity and solubility .

Receptor Interactions

  • Compounds : Piperidine derivatives with salt-bridge interactions (e.g., Glu172) and hydrophobic substituents at position 4 show enhanced binding to S1R ligands. The target’s 3-sulfonyl group may occupy a similar hydrophobic cavity .
  • Cinnamoyl Amides : Piperidine-linked cinnamoyl amides exhibit larvicidal activity (LD₅₀ = 0.793–1.07 µg/mg). The target’s thiophene-carbonyl group may mimic these bioactive motifs .

Substituent Effects

  • Positional Influence : highlights that substituent size and orientation at position 4 of piperidine critically affect binding. The target’s 3-sulfonyl group may alter orientation but maintain key interactions .
  • Piperidine vs. Piperazine () : Piperazine derivatives (e.g., Compound II) exhibit distinct crystal packing due to nitrogen substitution. The target’s piperidine core likely adopts a chair conformation, optimizing ligand-receptor geometry .

Data Table: Key Comparative Features

Feature Target Compound UK-78,282 Compound Compound
Core Structure Piperidine Piperidine Piperidine Piperidine
Key Substituents Thiophene-carbonyl, sulfonyl Diphenylmethoxymethyl Bis(thienyl)methanone Thiazolyl-thioxo
logP ~2.5–3.0 ~4.5 ~3.5 ~2.8
Biological Activity Hypothetical: S1R ligand Kv1.3 blocker Not reported Not reported
Structural Insights Planar, polarizable Bulky, hydrophobic Thienyl π-stacking Sulfur-rich, metabolic stability

Biological Activity

3-(2-Methylpropanesulfonyl)-1-(4-methylthiophene-2-carbonyl)piperidine, with CAS Number 2097860-15-4, is a synthetic compound that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C15H23NO3S, and a molecular weight of 329.5 g/mol. Its structure comprises a piperidine ring substituted with a methylthiophene carbonyl and a sulfonyl group, which contribute to its unique biological profile.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antimicrobial properties. The presence of the thiophene moiety may enhance these effects due to its ability to interact with microbial cell membranes .
  • Cytotoxicity : In vitro assays have shown that certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated but is an area of active investigation .
  • Neuropharmacological Effects : Piperidine derivatives are known for their potential neuropharmacological activities, including analgesic and anti-inflammatory effects. The structural modifications in this compound may influence its interaction with neurotransmitter receptors, warranting further exploration in neuropharmacology .

The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, several hypotheses can be proposed based on related compounds:

  • Receptor Modulation : Similar piperidine derivatives have been shown to modulate various receptors, including opioid and serotonin receptors, which could explain potential analgesic properties .
  • Enzyme Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors, affecting metabolic pathways in microbial and cancer cells. This could be a mechanism through which the compound exhibits cytotoxicity and antimicrobial activity .

Data Table

The following table summarizes key properties and findings related to the biological activity of this compound:

PropertyValue/Description
Molecular Formula C15H23NO3S
Molecular Weight 329.5 g/mol
Antimicrobial Activity Potentially active against various pathogens
Cytotoxicity Active against certain cancer cell lines
Neuropharmacological Effects Possible analgesic and anti-inflammatory effects

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